molecular formula C10H15NO B3058008 4-(Ethoxymethyl)-benzylamine CAS No. 871881-98-0

4-(Ethoxymethyl)-benzylamine

Cat. No.: B3058008
CAS No.: 871881-98-0
M. Wt: 165.23 g/mol
InChI Key: RJZRSTLZBOUGKM-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-benzylamine is an organic compound with the chemical formula C9H13NO It is a derivative of benzylamine, where the benzyl group is substituted with an ethoxymethyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)-benzylamine typically involves the reaction of 4-(Ethoxymethyl)-benzaldehyde with ammonia or an amine source. One common method is the reductive amination of 4-(Ethoxymethyl)-benzaldehyde using a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction parameters and the implementation of purification techniques such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)-benzylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkylamine.

    Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkylamines.

    Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

4-(Ethoxymethyl)-benzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)-benzylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking the action of natural substrates or inhibitors. The ethoxymethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: The parent compound, lacking the ethoxymethyl group.

    4-Methoxymethyl-benzylamine: Similar structure but with a methoxymethyl group instead of ethoxymethyl.

    4-(Hydroxymethyl)-benzylamine: Contains a hydroxymethyl group instead of ethoxymethyl.

Uniqueness

4-(Ethoxymethyl)-benzylamine is unique due to the presence of the ethoxymethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic regions of biological targets. Additionally, the ethoxymethyl group can serve as a protecting group in synthetic chemistry, allowing for selective reactions at other sites of the molecule.

Properties

IUPAC Name

[4-(ethoxymethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZRSTLZBOUGKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588437
Record name 1-[4-(Ethoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871881-98-0
Record name 1-[4-(Ethoxymethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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